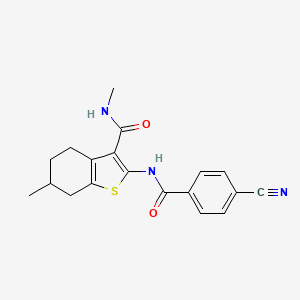

2-(4-cyanobenzamido)-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

描述

This compound belongs to the class of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives, characterized by a bicyclic benzothiophene core substituted with carboxamide and benzamido groups. The structure includes a 4-cyanobenzamido moiety at position 2 and N,6-dimethyl groups, which confer distinct electronic and steric properties.

属性

IUPAC Name |

2-[(4-cyanobenzoyl)amino]-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-11-3-8-14-15(9-11)25-19(16(14)18(24)21-2)22-17(23)13-6-4-12(10-20)5-7-13/h4-7,11H,3,8-9H2,1-2H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDMJWYQNANZJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 2-(4-cyanobenzamido)-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be achieved through several synthetic routes. . This reaction typically requires specific conditions such as the presence of a base and a solvent like ethanol. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

化学反应分析

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

科学研究应用

2-(4-cyanobenzamido)-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development. Additionally, it has applications in material science, particularly in the development of organic semiconductors and light-emitting diodes .

作用机制

The mechanism of action of 2-(4-cyanobenzamido)-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(4-cyanobenzamido)-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and analogous compounds:

Key Findings:

Fluoro and trifluoroacetyl substituents (e.g., compounds 6 and 7) increase electronegativity and membrane permeability, favoring antimicrobial activity .

Pharmacokinetic Variations :

- Piperazine/piperidine -containing derivatives (e.g., compounds 6 and 10) exhibit enhanced solubility and CNS penetration due to their basic nitrogen atoms .

- The trifluoromethyl group in compound 8SR improves metabolic stability but may increase hepatotoxicity risks due to CYP450 interactions .

Synthetic Accessibility: The target compound’s synthesis likely involves condensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with 4-cyanobenzoyl chloride, followed by N-methylation . Derivatives with heterocyclic appendages (e.g., pyrazole in 8SR) require multi-step coupling reactions, complicating scalability .

Crystallographic Insights :

- Crystal structures of analogs (e.g., compound I in ) reveal planar benzothiophene cores with intermolecular hydrogen bonds involving carboxamide groups, suggesting stable solid-state forms .

生物活性

The compound 2-(4-cyanobenzamido)-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a member of the benzothiophene class and has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C18H20N2O2S

- Molecular Weight : 320.43 g/mol

- CAS Number : [Not specified in the sources]

The structure contains a benzothiophene core with modifications that enhance its biological activity. The presence of the cyanobenzamide group is significant for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of analgesic and anti-inflammatory effects. The following sections detail specific findings related to its pharmacological properties.

Analgesic Activity

Research indicates that derivatives of benzothiophene compounds exhibit notable analgesic effects. For example:

- A study utilized the “hot plate” method on outbred white mice to evaluate analgesic activity. The results demonstrated that certain derivatives showed analgesic effects superior to standard analgesics like metamizole .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been explored:

- In vitro studies suggest that similar benzothiophene derivatives inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating a possible mechanism for reducing inflammation .

The mechanisms underlying the biological activities of 2-(4-cyanobenzamido)-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are still being elucidated. However, preliminary data suggest:

- Inhibition of COX Enzymes : Compounds in this class may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

- Modulation of Pain Pathways : By interacting with pain receptors and pathways, these compounds can alter pain perception.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C18H20N2O2S |

| Molecular Weight | 320.43 g/mol |

| CAS Number | [Not specified] |

| Analgesic Effect (model) | Hot plate method |

| Comparison Drug | Metamizole |

Case Studies

- Study on Analgesic Effects :

- Anti-inflammatory Research :

常见问题

Q. What are the optimal synthetic routes for this compound, and what critical reaction conditions must be controlled?

The synthesis typically involves multi-step reactions, including cyclization of tetrahydrobenzothiophene precursors, amide coupling, and functional group modifications. Key steps include:

- Cyclocondensation : Use of anhydrous solvents (e.g., CH₂Cl₂) and catalysts like triethylamine to form the tetrahydrobenzothiophene core .

- Acylation : Reaction with 4-cyanobenzoyl chloride under nitrogen atmosphere to introduce the cyanobenzamido group. Temperature control (0–5°C) minimizes side reactions .

- Purification : Reverse-phase HPLC or methanol recrystallization ensures >95% purity .

Q. Which analytical techniques are essential for structural characterization and purity assessment?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the 4-cyanobenzamido group shows distinct aromatic proton shifts at δ 7.6–8.1 ppm .

- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 412.12) and detects impurities .

- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Q. What are the key physicochemical properties influencing experimental design?

- Solubility : Low aqueous solubility (logP ~3.2) necessitates DMSO or ethanol as solvents for in vitro assays .

- Stability : Degrades under strong acidic/basic conditions (pH <2 or >10), requiring neutral buffers for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from variations in assay conditions or impurity profiles. Strategies include:

- Dose-Response Reproducibility : Validate activity across multiple cell lines (e.g., IC₅₀ in cancer vs. non-cancer cells) using standardized protocols .

- Purity Reassessment : Compare batch-specific HPLC chromatograms to rule out contaminant-driven effects .

- Target Specificity Profiling : Use kinase/GPCR panels to confirm selectivity (e.g., off-target effects at >10 µM) .

Q. What methodologies are employed to analyze structure-activity relationships (SAR) for this compound?

- Functional Group Modulation : Synthesize analogs (e.g., replacing 4-cyano with nitro or methyl groups) and compare bioactivity .

- Computational Docking : Predict binding affinities to targets like COX-2 or β-amyloid using AutoDock Vina .

- Pharmacophore Mapping : Identify critical moieties (e.g., tetrahydrobenzothiophene core’s planar rigidity) via 3D-QSAR .

Q. What experimental designs assess environmental stability and degradation pathways?

- Forced Degradation Studies : Expose the compound to UV light, heat (40–60°C), and hydrolytic conditions, then monitor degradation products via LC-MS .

- Ecotoxicology Assays : Use Daphnia magna or algal models to evaluate acute toxicity (LC₅₀/EC₅₀) under OECD guidelines .

Methodological Notes

- Statistical Analysis : Use ANOVA with post-hoc Tukey tests for multi-group bioactivity comparisons .

- Crystallography : Single-crystal X-ray diffraction (as in ) resolves ambiguous stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。